Cas no 2549050-10-2 (1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a piperidine-4-carboxamide scaffold. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the 5-methylthiazole moiety enhances metabolic stability, while the piperidine-4-carboxamide group offers conformational flexibility, facilitating interactions with biological targets. Its well-defined synthetic route ensures high purity and reproducibility, critical for drug development applications. The compound’s balanced lipophilicity and hydrogen-bonding capacity make it suitable for optimizing pharmacokinetic profiles in lead optimization studies. Its versatility supports exploration in CNS-targeted therapies and enzyme modulation.
1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide structure
2549050-10-2 structure
商品名:1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS番号:2549050-10-2
MF:C10H15N3OS
メガワット:225.31060051918
CID:5313639
PubChem ID:154830318

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(5-Methyl-2-thiazolyl)-4-piperidinecarboxamide
    • 2549050-10-2
    • AKOS040724745
    • F6754-7030
    • 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
    • 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
    • インチ: 1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14)
    • InChIKey: KMPDBHFEOSKPCH-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CN=C1N1CCC(C(N)=O)CC1

計算された属性

  • せいみつぶんしりょう: 225.09358328g/mol
  • どういたいしつりょう: 225.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.258±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 449.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 16.30±0.20(Predicted)

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6754-7030-20μmol
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6754-7030-1mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
1mg
$81.0 2023-09-07
Life Chemicals
F6754-7030-5mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
5mg
$103.5 2023-09-07
Life Chemicals
F6754-7030-15mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
15mg
$133.5 2023-09-07
Life Chemicals
F6754-7030-20mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
20mg
$148.5 2023-09-07
Life Chemicals
F6754-7030-50mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
50mg
$240.0 2023-09-07
Life Chemicals
F6754-7030-75mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
75mg
$312.0 2023-09-07
Life Chemicals
F6754-7030-10mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
10mg
$118.5 2023-09-07
Life Chemicals
F6754-7030-2mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
2mg
$88.5 2023-09-07
Life Chemicals
F6754-7030-40mg
1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
2549050-10-2
40mg
$210.0 2023-09-07

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 関連文献

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1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamideに関する追加情報

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: A Comprehensive Overview

The compound 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, identified by the CAS number 2549050-10-2, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a piperidine ring with a thiazole moiety and a carboxamide group. The integration of these functional groups imparts distinctive chemical and biological properties, making it a subject of interest in contemporary research.

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves a series of intricate organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, ensuring higher yields and better purity. The use of microwave-assisted synthesis and catalytic methods has significantly streamlined the production of this compound, making it more accessible for large-scale applications. These developments are particularly relevant in the context of drug discovery and material science.

One of the most notable features of this compound is its versatility in biological systems. Studies have demonstrated that 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide exhibits potent bioactivity across various assays. For instance, it has shown promising results in anti-inflammatory and antioxidant assays, suggesting its potential as a therapeutic agent. Furthermore, recent research has highlighted its ability to modulate key cellular pathways, such as the NF-kB pathway, which is implicated in numerous inflammatory diseases.

In addition to its biological applications, this compound has also found utility in materials science. Its unique structural properties make it an ideal candidate for the development of advanced materials with tailored functionalities. For example, researchers have explored its use in the creation of stimuli-responsive polymers and self-healing materials. These applications underscore the compound's potential to contribute to the development of next-generation materials with enhanced performance characteristics.

The latest studies on 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide have focused on its pharmacokinetic properties. Preclinical trials have revealed that this compound demonstrates favorable absorption and distribution profiles, making it a promising candidate for oral drug delivery systems. Moreover, its metabolic stability has been evaluated using state-of-the-art analytical techniques, providing valuable insights into its suitability for long-term therapeutic use.

Beyond its direct applications, this compound serves as a valuable tool in fundamental research. Its structure provides an excellent platform for studying molecular interactions and reaction mechanisms. Researchers have utilized it to investigate various chemical transformations, including nucleophilic substitutions and cycloaddition reactions. These studies have not only enhanced our understanding of organic chemistry but also paved the way for the development of novel synthetic methodologies.

In conclusion, 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, with its unique chemical structure and diverse functional groups, represents a versatile molecule with immense potential across multiple disciplines. From drug discovery to materials science, this compound continues to be a focal point for cutting-edge research. As advancements in synthetic chemistry and biochemistry unfold, we can expect even more innovative applications for this remarkable molecule.

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